molecular formula C11H15IO B8637342 4-Tert-butyl-2-iodo-1-methoxybenzene

4-Tert-butyl-2-iodo-1-methoxybenzene

Cat. No.: B8637342
M. Wt: 290.14 g/mol
InChI Key: XZDDEPGJPMUEAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-butyl-2-iodo-1-methoxybenzene is an organic compound characterized by the presence of an iodine atom and a tert-butyl group attached to an anisole ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2-iodo-1-methoxybenzene typically involves the iodination of 4-tert-butylanisole. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-2-iodo-1-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-iodo-1-methoxybenzene in chemical reactions involves the activation of the aromatic ring by the electron-donating tert-butyl group, which facilitates electrophilic substitution reactions. The iodine atom serves as a leaving group in nucleophilic substitution and coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds .

Properties

Molecular Formula

C11H15IO

Molecular Weight

290.14 g/mol

IUPAC Name

4-tert-butyl-2-iodo-1-methoxybenzene

InChI

InChI=1S/C11H15IO/c1-11(2,3)8-5-6-10(13-4)9(12)7-8/h5-7H,1-4H3

InChI Key

XZDDEPGJPMUEAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1-tert-butyl-4-methoxybenzene (0.10 g, 0.61 mmol) in MeOH (2 mL) was added to a mixture of silver sulfate (0.19 g, 0.61 mmol) and iodine (0.154 g, 0.61 mmol) in MeOH (1 mL). The mixture was stirred at room temperature for 1 h. The mixture was filtered. The filtrate was concentrated. The title compound was obtained. 1H NMR (CDCl3, 500 MHz): δ 7.82 (d, J=2.5 Hz, 1H), 7.36 (dd, J=8.5, 2.5 Hz, 1H), 6.80 (d, J=8.5 Hz, 1H), 1.35 (s, 9H).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.154 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.19 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 8 g (0.11 mol) of sodium nitrite in 25 ml of water was added dropwise to a solution of 20 g (0.11 mol) of 5-tert-butyl-2-methoxyaniline in 120 ml of water/conc. HCL (1:1) cooled to 5° C. After stirring at 5° C. for 15 min, a solution of 19.1 g (0.11 mol) of potassium iodide in 25 ml of water was added dropwise and the solution obtained was stirred at RT for 4 h. It was extracted several times with DCM, and the separated organic phase was washed with 10% strength NaHSO3 solution and water, dried over Na2SO4, and concentrated. Chromatographic purification of the residue which remained on SiO2 using EA/heptane (1:40) yielded 27 g of the title compound in the form of a pale red oil.
Quantity
8 g
Type
reactant
Reaction Step One
Name
5-tert-butyl-2-methoxyaniline
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

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